molecular formula C11H8F3N3O2 B11792871 5-Methyl-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid

5-Methyl-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11792871
M. Wt: 271.19 g/mol
InChI Key: LQEQCZISAHVAMZ-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

5-Methyl-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with enzyme active sites, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole-4-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.

    5-Methyl-1,2,3-triazole-4-carboxylic acid: Similar structure but without the phenyl ring.

    2-(Trifluoromethyl)phenyl-1,2,3-triazole: Lacks the carboxylic acid group.

Uniqueness

The presence of both the trifluoromethyl group and the carboxylic acid group in 5-Methyl-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C11H8F3N3O2

Molecular Weight

271.19 g/mol

IUPAC Name

5-methyl-2-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid

InChI

InChI=1S/C11H8F3N3O2/c1-6-9(10(18)19)16-17(15-6)8-5-3-2-4-7(8)11(12,13)14/h2-5H,1H3,(H,18,19)

InChI Key

LQEQCZISAHVAMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1C(=O)O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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